tert-butyl 4-(benzyloxy)-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-14(17)9-13(16)11-18-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSIYAFJRYQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476265 | |
| Record name | Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95967-46-7 | |
| Record name | Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Tert Butyl 4 Benzyloxy 3 Oxobutanoate
Tautomerism and Enolization Studies
Like other 1,3-dicarbonyl compounds, tert-butyl 4-(benzyloxy)-3-oxobutanoate exists as a dynamic equilibrium between its keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (C2) to the ketone oxygen, accompanied by a shift of the pi-electrons to form a carbon-carbon double bond.
The position of this equilibrium is highly sensitive to the solvent environment. missouri.educdnsciencepub.com In non-polar solvents, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Conversely, polar solvents disrupt this internal hydrogen bonding and better solvate the more polar keto tautomer, shifting the equilibrium in its favor. missouri.edunih.gov Studies on analogous β-keto esters, such as acetylacetone (B45752), have quantitatively demonstrated this solvent dependency using techniques like proton NMR spectroscopy. missouri.edu For instance, the enol content of acetylacetone can range from less than 2% in highly polar solvents like water to over 49% in non-polar solvents like carbon tetrachloride. While specific equilibrium constants for this compound are not widely reported, its behavior is expected to follow this established principle.
The general trend for the keto-enol equilibrium in various solvents is summarized below.
Table 1: Solvent Effects on Keto-Enol Tautomerism of β-Keto Esters
| Solvent Type | Predominant Tautomer | Rationale |
|---|---|---|
| Non-polar (e.g., Hexane, CCl₄) | Enol | Stabilization via intramolecular hydrogen bonding. nih.gov |
| Aprotic Polar (e.g., Acetone) | Keto | Disruption of intramolecular H-bond; solvation of the more polar keto form. |
| Protic Polar (e.g., Methanol (B129727), Water) | Keto | Strong intermolecular hydrogen bonding with the solvent outweighs the stability of the internal H-bond. missouri.edu |
This table represents generalized findings for β-dicarbonyl compounds, which are applicable to this compound.
Oxidation Reactions
The structure of this compound presents two primary sites for oxidation: the benzylic C-H bonds of the ether and the α-carbon of the keto-ester moiety.
While specific oxidation studies on this molecule are not extensively documented, reactions on analogous structures provide insight. The benzylic ether group is susceptible to oxidation. A variety of reagents, including potassium permanganate, chromium-based reagents (like CrO₃ with periodic acid), and catalytic systems like Ru complexes with tert-butyl hydroperoxide (TBHP), are known to oxidize benzylic positions to carbonyls. organic-chemistry.org Applying such conditions to this compound could potentially lead to cleavage of the benzyl (B1604629) group or oxidation to a benzoate (B1203000) ester, depending on the reaction conditions.
Another potential reaction is the oxidative functionalization at the C2 position, similar to the α-halogenation reactions discussed later. Direct oxidation to form an α-hydroxy or α-dicarbonyl derivative could be envisioned using potent oxidants, though this may compete with oxidation at the benzylic site.
Reduction Reactions
The ketone functionality of this compound is readily reduced to a secondary alcohol, yielding tert-butyl 4-(benzyloxy)-3-hydroxybutanoate, a valuable chiral building block. Both chemical and biocatalytic methods have been developed for this transformation.
For the chemical reduction of the ketone, mild hydride-donating reagents are preferred to avoid the simultaneous reduction of the tert-butyl ester. Sodium borohydride (B1222165) (NaBH₄) is an ideal choice for this selective transformation. commonorganicchemistry.commasterorganicchemistry.com It efficiently reduces ketones to alcohols while leaving esters largely unreacted under standard conditions (e.g., in alcoholic solvents like methanol or ethanol (B145695) at room temperature). masterorganicchemistry.comresearchgate.net
Interestingly, when NaBH₄ reductions of β-keto esters are performed in an alcoholic solvent, a one-pot reduction and transesterification can occur. thieme-connect.com Kinetic studies have shown that the ketone reduction typically precedes the transesterification of the ester group. thieme-connect.com Therefore, by carefully selecting the solvent and reaction conditions, one can favor the formation of the simple reduction product or a reduced and transesterified product.
Table 2: Chemical Reduction of β-Keto Esters with NaBH₄
| Reagent System | Solvent | Product Type | Reference |
|---|---|---|---|
| NaBH₄ | Methanol / THF | β-Hydroxy Ester | commonorganicchemistry.com |
This table is based on the general reactivity of NaBH₄ with β-keto esters.
The synthesis of enantiomerically pure β-hydroxy esters is of great interest, and biocatalysis offers a powerful method for the asymmetric reduction of β-keto esters. While direct studies on this compound are scarce, extensive research on the structurally similar substrate, ethyl 4-chloro-3-oxobutanoate, demonstrates the feasibility and high stereoselectivity of this approach.
Various microorganisms and isolated enzymes have been employed for this purpose. These biocatalysts often utilize NADPH-dependent carbonyl reductases or aldehyde reductases to deliver a hydride to one face of the prochiral ketone.
Table 3: Examples of Asymmetric Biocatalytic Reduction of 4-Substituted-3-oxobutanoates
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Sporobolomyces salmonicolor AKU4429 | Ethyl 4-chloro-3-oxobutanoate | (R) | 86% | 95.4% | nih.govnih.gov |
| Recombinant E. coli (expressing aldehyde reductase) | Ethyl 4-chloro-3-oxobutanoate | (R) | 99% | 90.5% | nih.gov |
| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate | (S) | >99% | 99.4% | researchgate.net |
These examples show that by selecting the appropriate biocatalyst, either the (R) or (S) enantiomer of the corresponding β-hydroxy ester can be produced with excellent optical purity and high chemical yield. nih.govresearchgate.netresearchgate.net
Substitution Reactions
The α-protons (at the C2 position) of this compound are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This acidity allows for the formation of a stabilized enolate ion, which is a potent nucleophile for various substitution reactions.
A primary example is α-alkylation , a cornerstone of the acetoacetic ester synthesis. jove.com The process involves deprotonation with a suitable base (e.g., sodium ethoxide) to form the enolate, followed by nucleophilic attack on an alkyl halide (R-X) in an Sₙ2 reaction. jove.comyoutube.com This introduces an alkyl group at the C2 position.
Another important substitution is α-halogenation . Enantioselective chlorination of β-keto esters has been achieved using N-chlorosuccinimide (NCS) as the chlorine source in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. nih.govacs.org This method can produce α-chloro-β-keto esters with high yields and excellent enantioselectivity (up to 97% ee). nih.govacs.org
Transesterification Reactions
Transesterification is a fundamental reaction for modifying the ester group of this compound. This transformation is crucial for accessing different esters that may be required for specific synthetic targets or to alter the physical properties of the molecule. nih.govrsc.org The tert-butyl group, in particular, can be exchanged for other alkyl or aryl groups by reacting the compound with an alcohol in the presence of a catalyst.
A wide array of catalysts can facilitate this reaction, including:
Lewis Acids : Arylboronic acids, such as 3-nitrobenzeneboronic acid, have been shown to be effective catalysts for the transesterification of β-keto esters with various alcohols, including primary, secondary, and benzylic ones. nih.gov
Brønsted Bases : Triethylamine has been used as an additive to promote the transesterification of β-keto esters.
Metal Catalysts : A highly stable zinc catalyst has also been reported for this purpose. acs.org
Catalyst-Free Methods : For substrates sensitive to acid or base, transesterification can be achieved under catalyst-free conditions, often by using distillation to remove the liberated tert-butanol (B103910) and drive the equilibrium toward the desired product. nih.gov
A protocol specifically for the B(C₆F₅)₃-catalyzed transesterification of tert-butyl esters with diazoesters has also been developed, highlighting a chemoselective method that proceeds under mild conditions. rsc.org
Catalytic Systems and Selectivity in β-Keto Ester Transesterification
The transesterification of β-keto esters is a crucial transformation for modifying ester groups within complex molecules. Due to the presence of the β-carbonyl group, these esters exhibit unique reactivity, allowing for selective transformation in the presence of other ester types, such as simple esters or α- and γ-keto esters. organic-chemistry.org This selectivity is generally attributed to the formation of a chelated enol intermediate with the catalyst. organic-chemistry.org
Several catalytic systems have been developed for the efficient transesterification of β-keto esters. A combination of borate (B1201080) and zirconia has been shown to be an effective and inexpensive catalyst for these reactions under solvent-free conditions. organic-chemistry.org Another notable catalyst is silica-supported boric acid (SiO₂–H₃BO₃), which acts as a recyclable heterogeneous catalyst, facilitating the reaction with primary, secondary, allylic, and benzylic alcohols in high yields (87–95%). nih.gov However, the reactivity with bulky alcohols like tert-butanol is often moderate to low due to steric hindrance near the reaction center. organic-chemistry.orgnih.gov Hexamethylenetetramine (HMT) has also been identified as an efficient, low-toxicity catalyst for these transformations. organic-chemistry.org
For a compound like this compound, transesterification would involve replacing the tert-butyl group with another alkyl or aryl group by reacting it with the corresponding alcohol. While the bulky tert-butyl ester is generally less reactive in these exchanges, specific catalysts can facilitate the transformation. For instance, borane-based catalysts have been successfully used for the transesterification of tert-butyl esters. pku.edu.cn
Table 1: Catalytic Systems for β-Keto Ester Transesterification
| Catalyst System | Conditions | Advantages | Limitations | Source(s) |
|---|---|---|---|---|
| Borate / Zirconia | Solvent-free | Inexpensive, selective for β-keto esters | Moderate yields with bulky alcohols (e.g., tert-butanol) | organic-chemistry.org |
| Silica-supported Boric Acid (SiO₂–H₃BO₃) | Solvent-free | Heterogeneous, recyclable, high yields (87-95%) | Reduced reactivity with sterically hindered alcohols | nih.gov |
| Hexamethylenetetramine (HMT) | Various (e.g., Dean-Stark) | Inexpensive, low toxicity, stable | Low yields with bulky substrates/alcohols | organic-chemistry.org |
| Borane Catalysts (e.g., B(C₆F₅)₃) | Mild conditions | Effective for tert-butyl esters, chemoselective | Specific to certain ester/diazoester combinations | pku.edu.cn |
Mechanistic Pathways in Transesterification
Two primary mechanistic pathways are proposed for the transesterification of β-keto esters. organic-chemistry.org
Chelated Enol Intermediate: The most commonly accepted mechanism involves the initial enolization of the β-keto ester. The resulting enol, along with the β-carbonyl oxygen, chelates to a Lewis acidic catalyst center. This chelation activates the ester carbonyl group toward nucleophilic attack by an alcohol. This pathway explains the high selectivity for β-keto esters over other ester types, as the chelation is unique to the 1,3-dicarbonyl arrangement. organic-chemistry.org Systems like silica-supported boric acid are believed to operate through a six-membered boronate intermediate, which is a specific example of this type of mechanism. nih.gov
Acylketene Intermediate: An alternative pathway involves the formation of a highly reactive acylketene intermediate. This mechanism is thought to be operative in reactions where the substrate has an available α-proton but fails to react if the α-position is disubstituted. organic-chemistry.org The instability of acylketenes and the practical difficulties in their generation can limit the utility of this pathway. nih.gov Experimental evidence, such as the lack of reactivity for certain sterically hindered alcohols, has led some researchers to favor the chelated enol mechanism over the acylketene pathway for specific catalytic systems. nih.gov
Carbon-Carbon Bond Forming Reactions
The active methylene (B1212753) group (the C2 carbon) in this compound is acidic, making it a versatile nucleophile for various carbon-carbon bond-forming reactions after deprotonation.
Michael Addition Reactions
The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. asapune.com this compound can serve as a Michael donor after being deprotonated by a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) to form a stabilized enolate. This enolate can then attack a variety of Michael acceptors. asapune.comresearchgate.net The reaction results in the formation of a new carbon-carbon bond at the C2 position of the butanoate chain.
Table 2: Representative Michael Acceptors for Reaction with β-Keto Ester Enolates
| Class of Michael Acceptor | Example |
|---|---|
| α,β-Unsaturated Ketones | Methyl vinyl ketone |
| α,β-Unsaturated Esters | Ethyl acrylate |
| α,β-Unsaturated Nitriles | Acrylonitrile |
| α,β-Unsaturated Aldehydes | Acrolein |
| Nitroalkenes | β-Nitrostyrene |
Aldol (B89426) Condensation Reactions
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl adduct. caltech.eduwikipedia.org The enolate of this compound, generated under basic or acidic conditions, can act as the nucleophilic partner in an Aldol reaction. To prevent self-condensation, this reaction is typically performed as a "crossed" or "directed" Aldol reaction, where the electrophilic partner is a non-enolizable aldehyde or ketone, such as benzaldehyde. wikipedia.orgnih.gov The initial product is a β-hydroxy dicarbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated product, particularly if heated. The stereochemical outcome of the Aldol addition can often be predicted using models like the Zimmerman-Traxler transition state model, which considers the geometry of the enolate and the steric interactions in a chair-like transition state. thieme-connect.de
Palladium-Catalyzed Transformations
Palladium catalysis offers powerful methods for carbon-carbon bond formation. The Tsuji-Trost allylic alkylation is a prominent example, where a palladium catalyst facilitates the reaction of a nucleophile with an allylic electrophile. researchgate.net The enolate of this compound is a "soft nucleophile" (pKa < 25) well-suited for this reaction. researchgate.net
The general mechanism involves:
Oxidative Addition: A Pd(0) catalyst coordinates to an allylic substrate (e.g., allyl acetate) and undergoes oxidative addition to form a π-allyl-Pd(II) complex. organic-chemistry.orgresearchgate.net
Nucleophilic Attack: The enolate of the β-keto ester, generated with a mild base, attacks the π-allyl ligand. For soft nucleophiles, this attack typically occurs directly on the allyl moiety, external to the metal center. researchgate.net
Product Formation: This step forms the α-allylated β-keto ester and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.net
This reaction is highly valuable for introducing an allyl group at the C2 position of the keto ester under neutral or mildly basic conditions. Asymmetric versions of this reaction, using chiral phosphine (B1218219) ligands, can achieve high enantioselectivity. researchgate.net
Functional Group Interconversions and Protecting Group Chemistry
A key feature of this compound is the presence of two orthogonal protecting groups: the tert-butyl ester and the benzyl ether. Orthogonal protecting groups can be removed under distinct conditions, allowing for selective deprotection and further functionalization of the molecule.
tert-Butyl (t-Bu) Ester: This group is highly sensitive to acid. It can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758), or with stronger acids like HCl. These conditions typically leave the benzyl ether group intact. The cleavage proceeds via formation of a stable tert-butyl cation.
Benzyl (Bn) Ether: The benzyl ether is stable to a wide range of acidic and basic conditions but is readily cleaved by catalytic hydrogenation. Standard conditions involve using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. This process, known as hydrogenolysis, selectively removes the benzyl group to reveal the alcohol, without affecting the tert-butyl ester.
The ketone at the C3 position can also be readily transformed. For example, it can be stereoselectively reduced using reagents like sodium borohydride (NaBH₄) to yield the corresponding β-hydroxy ester, tert-butyl 4-(benzyloxy)-3-hydroxybutanoate.
Table 3: Protecting Group Cleavage Conditions
| Protecting Group | Reagents and Conditions | Resulting Functional Group | Orthogonality Notes | Source(s) |
|---|---|---|---|---|
| tert-Butyl Ester | Trifluoroacetic acid (TFA) in CH₂Cl₂; or 4M HCl in Dioxane | Carboxylic Acid | Stable to hydrogenolysis; Benzyl ether is retained. | |
| Benzyl Ether | H₂, Pd/C in Ethanol or Ethyl Acetate (B1210297) | Alcohol | Stable to acidic/basic conditions used for t-Bu ester cleavage. |
Cleavage of Benzyloxy and tert-Butyl Ester Moieties
The benzyloxy and tert-butyl ester groups in this compound function as protecting groups for the alcohol and carboxylic acid functionalities, respectively. Their removal, or deprotection, is a critical step in many synthetic pathways. The challenge often lies in achieving selective cleavage when both groups are present.
Cleavage of the Benzyloxy Group:
The benzyloxy group is typically cleaved via hydrogenolysis. ambeed.com This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.orgstackexchange.comyoutube.com The mechanism involves the addition of hydrogen across the carbon-oxygen bond of the benzyl group, leading to the formation of the corresponding alcohol and toluene (B28343) as a byproduct. acsgcipr.orgjk-sci.com
Catalytic transfer hydrogenolysis offers a milder alternative that avoids the need for handling flammable hydrogen gas. acsgcipr.org In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene, is used to transfer hydrogen to the substrate in the presence of the palladium catalyst. jk-sci.comiucr.orgacs.org
Alternatively, strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effect the cleavage of benzyl ethers under anhydrous conditions. oup.comorganic-chemistry.org These reagents are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. organic-chemistry.org
Cleavage of the tert-Butyl Ester Moiety:
The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability under many conditions but susceptibility to cleavage under acidic conditions. tandfonline.com The most prevalent method for its removal is treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). researchgate.netnih.gov The mechanism involves protonation of the ester, followed by the loss of a stable tert-butyl cation, which is then typically scavenged or eliminated as isobutylene. nih.govstackexchange.comechemi.com
Milder, more selective methods have also been developed. For instance, heating a tert-butyl ester with silica (B1680970) gel in refluxing toluene has been shown to effectively yield the corresponding carboxylic acid. researchgate.netlookchem.com This method can exhibit selectivity for the cleavage of tert-butyl esters over tert-butyl ethers, although the degree of selectivity can be substrate-dependent. lookchem.com Another approach utilizes p-toluenesulfonic acid under microwave irradiation in solvent-free conditions. tandfonline.com
Selective Cleavage:
In a molecule containing both a benzyloxy group and a tert-butyl ester, selective deprotection is often desired. Given that benzyl ethers are typically stable to the acidic conditions used to cleave tert-butyl esters, it is possible to selectively remove the tert-butyl group. For example, treatment with TFA will cleave the tert-butyl ester while leaving the benzyloxy group intact. Conversely, catalytic hydrogenation will cleave the benzyloxy group while leaving the tert-butyl ester untouched, as esters are generally not reduced under these conditions. stackexchange.com The use of silica gel in refluxing toluene has also been reported for the selective cleavage of tert-butyl esters in the presence of other acid-labile groups, including trimethylsilylethyl (TMSE) esters. lookchem.com
Table 1: Reagents for Cleavage of Benzyloxy and tert-Butyl Ester Moieties
| Functional Group | Reagent/Conditions | Byproduct | Reference |
|---|---|---|---|
| Benzyloxy Ether | H₂, Pd/C | Toluene | acsgcipr.orgjk-sci.com |
| Benzyloxy Ether | Formic Acid, Pd/C (Transfer Hydrogenolysis) | Toluene, CO₂ | acs.org |
| Benzyloxy Ether | BCl₃·SMe₂ | Benzyl Chloride | organic-chemistry.org |
| tert-Butyl Ester | Trifluoroacetic Acid (TFA), CH₂Cl₂ | Isobutylene, t-Butyl Trifluoroacetate | researchgate.netnih.gov |
| tert-Butyl Ester | Silica Gel, Toluene (reflux) | Isobutylene | researchgate.netlookchem.com |
| tert-Butyl Ester | p-Toluenesulfonic Acid, Microwave | Isobutylene | tandfonline.com |
Conversion of Ketone to Other Functionalities
The ketone group in β-keto esters like this compound is a versatile handle for various chemical transformations. The most common conversion is its reduction to a secondary alcohol, yielding a β-hydroxy ester.
The reduction of the ketone can be achieved using various reducing agents. wikipedia.org Sodium borohydride (NaBH₄) is a mild and common choice for this transformation, selectively reducing the ketone in the presence of the ester. The reaction typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
For stereoselective reductions, which are crucial in the synthesis of chiral molecules, both chemical and biological methods are employed. Asymmetric hydrogenation using chiral catalysts, such as ruthenium-BINAP systems, can provide high enantioselectivity. wikipedia.org
Biocatalysis offers an environmentally benign and highly selective alternative. nih.gov Enzymes, particularly dehydrogenases/reductases from microorganisms like Aromatoleum aromaticum or the use of whole-cell catalysts like baker's yeast (Saccharomyces cerevisiae), are capable of reducing β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess. nih.govnih.govacs.org These biocatalytic reductions are valued for their high stereocontrol, often yielding a single stereoisomer of the product. nih.gov The synthesis of β-hydroxy esters can also be achieved through methods like the Reformatsky reaction. researchgate.netorganic-chemistry.org
Table 2: Methods for the Conversion of the Ketone in β-Keto Esters
| Transformation | Reagent/Catalyst | Product Functionality | Key Features | Reference |
|---|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | β-Hydroxy Ester | Chemoselective for ketone over ester | wikipedia.org |
| Asymmetric Reduction | Ru-BINAP, H₂ | Chiral β-Hydroxy Ester | High enantioselectivity | wikipedia.org |
| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | Chiral β-Hydroxy Ester | High stereoselectivity, green conditions | nih.govacs.org |
| Biocatalytic Reduction | (S)-1-phenylethanol dehydrogenase (PEDH) | Chiral β-Hydroxy Ester | High enantioselectivity for a broad range of substrates | nih.gov |
Transformation of Ester to Amides
The conversion of the tert-butyl ester group in this compound into an amide is a valuable transformation for introducing nitrogen-containing functionalities.
Direct aminolysis, the reaction of an ester with an amine, is a straightforward approach to forming amides. chemistrysteps.com However, this reaction is often slow and requires high temperatures, especially for sterically hindered or less reactive esters like tert-butyl esters, because the alkoxy group is a relatively poor leaving group. chemistrysteps.comyoutube.com
A more efficient and widely applicable strategy involves the in situ conversion of the tert-butyl ester into a more reactive acyl intermediate, such as an acid chloride. A method has been reported where tert-butyl esters react with α,α-dichlorodiphenylmethane in the presence of a tin(II) chloride (SnCl₂) catalyst. organic-chemistry.orgorganic-chemistry.org This generates an acid chloride intermediate, which is not isolated but is immediately reacted with a primary or secondary amine in the same pot to afford the corresponding amide in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This one-pot procedure avoids the need to first deprotect the ester to the carboxylic acid and then activate it for amidation.
Another approach for the synthesis of β-keto amides involves the direct reaction of β-keto esters with amines, often by refluxing the mixture with an excess of the amine. acs.org This method's success can be dependent on the specific substrates and reaction conditions.
Table 3: Methods for the Transformation of tert-Butyl β-Keto Esters to β-Keto Amides
| Method | Reagents | Intermediate | Key Features | Reference |
|---|
Advanced Applications in Organic Synthesis
Chiral Intermediate Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a key player in this field, functioning as a prochiral substrate for the creation of valuable chiral intermediates.
Building Blocks for Complex Molecules
This compound is widely utilized as a fundamental building block in the multi-step synthesis of intricate organic molecules. bldpharm.comnih.gov The tert-butyl ester provides steric hindrance and can be selectively removed under acidic conditions, while the benzyl (B1604629) ether protecting group on the C-4 position is readily cleaved by hydrogenolysis. This differential reactivity allows for precise chemical manipulations at various points in a synthetic sequence.
Its utility is demonstrated in the synthesis of complex chiral structures, such as substituted phenylpropionic acids, which are themselves important building blocks. nih.gov The synthesis of the title compound can be achieved through methods like the reaction of benzyl alcohol with a tert-butyl 4-haloacetoacetate, establishing it as a deliberately constructed intermediate for further elaboration. chemicalbook.com The strategic placement of its functional groups enables chemists to introduce molecular complexity in a controlled manner, making it a staple in the synthesis of novel organic compounds. nih.govportico.org
Enantioselective Construction of Stereocenters
A primary application of this compound is in the enantioselective construction of stereocenters, particularly through the reduction of its C-3 ketone. bldpharm.comportico.org This transformation converts the prochiral ketone into a chiral secondary alcohol, creating a stereocenter with a defined (R) or (S) configuration.
Biocatalysis has emerged as a powerful tool for this purpose. Carbonyl reductase enzymes, such as the one from Candida magnoliae, can reduce the ketone to the corresponding (S)-hydroxy ester with high enantiomeric purity. researchgate.net Conversely, other enzymes like aldehyde reductase from Sporobolomyces salmonicolor can produce the (R)-enantiomer. researchgate.netnih.gov These enzymatic reductions are highly valued for their exceptional stereoselectivity, often yielding enantiomerically pure products that are crucial for the synthesis of chiral drugs. researchgate.net The resulting chiral hydroxy esters are key intermediates for a variety of complex targets. researchgate.net
| Reduction Method | Catalyst/Reagent | Product Stereochemistry | Key Feature | Reference |
| Enzymatic Reduction | Carbonyl Reductase (from Candida magnoliae) | (S)-alcohol | High enantioselectivity (>90% yield, 100% ee) | researchgate.net |
| Enzymatic Reduction | Aldehyde Reductase (from Sporobolomyces salmonicolor) | (R)-alcohol | High enantioselectivity | researchgate.netnih.gov |
| Chemical Reduction | Sodium Borohydride (B1222165) / (L)-tartaric acid | (R)-alcohol | Cryogenic conditions (-40 °C) may be required | researchgate.net |
Pharmaceutical and Agrochemical Synthesis
The utility of this compound extends significantly into the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nih.govinternationaljournalssrg.orggoogle.com Its structure is a recurring motif in the retrosynthetic analysis of numerous commercial products.
Precursors for β-Amino Acids
β-Amino acids are non-proteinogenic amino acids that serve as essential building blocks for the creation of peptidomimetics and other drug molecules. fluorochem.co.uk Peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation by proteases. fluorochem.co.uk The structure of this compound is ideally suited for conversion into β-amino acid precursors. A common synthetic route involves the reductive amination of the C-3 ketone, which installs an amino group at the β-position relative to the ester carbonyl. The resulting N-protected β-amino ester can then be deprotected and incorporated into peptide chains or used to synthesize other complex nitrogen-containing targets. fluorochem.co.uksigmaaldrich.com
Intermediates for Statin Derivatives
Statins are a class of cholesterol-lowering drugs that act by inhibiting the enzyme HMG-CoA reductase. internationaljournalssrg.orgresearchgate.net A key structural feature of many synthetic statins, including the blockbuster drug atorvastatin (B1662188), is a chiral 1,3-diol side chain. researchgate.netinternationaljournalssrg.org this compound and its analogues are crucial intermediates in constructing this side chain.
The synthesis begins with the highly stereoselective reduction of the C-3 ketone to generate the first chiral hydroxyl group. researchgate.net This intermediate is then elaborated through several steps to build the complete side chain, which is ultimately coupled to the heterocyclic core of the statin. For example, the important atorvastatin side chain intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is synthesized from precursors derived from the asymmetric reduction of a β-keto ester like this compound. internationaljournalssrg.org
Analogues for Enzyme Inhibitors
The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of various enzyme inhibitor analogues. researchgate.net For example, related β-keto esters are employed in the synthesis of heparanase inhibitors, which have potential applications in cancer research.
Furthermore, chiral intermediates derived from this compound are used to create hydroxyethylene dipeptide isosteres, which are known to be effective cores for protease inhibitors. sigmaaldrich.com The structural framework has also been adapted to synthesize dihydropyridine (B1217469) lactam analogues that target BET bromodomains, a family of proteins involved in epigenetic regulation and considered a target for cancer therapy. nih.gov
Design of Bioactive Compounds
The inherent reactivity of the β-keto ester functionality within this compound makes it an attractive starting point for the synthesis of a variety of bioactive compounds. This scaffold allows for diverse chemical modifications, enabling the generation of novel molecules with potential therapeutic applications.
Antibacterial Agent Development
The development of new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The β-keto ester motif is a key component in various classes of antibacterial compounds. For instance, derivatives of 4-tert-butylcyclohexanone (B146137) have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
The structure of this compound provides a template for the synthesis of novel antibacterial agents. The ester and ketone functionalities can be transformed into a wide range of heterocyclic systems, which are known to exhibit potent antibacterial properties. For example, the compound can serve as a precursor for the synthesis of substituted pyrazoles, isoxazoles, or pyrimidines, classes of heterocycles frequently found in antibacterial drugs. The benzyloxy and tert-butyl groups can be strategically retained or modified to optimize the pharmacokinetic and pharmacodynamic properties of the final compounds.
Protective Group Chemistry in Multi-Step Syntheses
In the intricate process of multi-step organic synthesis, the strategic use of protecting groups is paramount to ensure the selective transformation of specific functional groups within a complex molecule. This compound is an exemplary molecule that showcases the application of two distinct and widely used protecting groups: the benzyl ether and the tert-butyl ester.
The benzyl group (Bn) is a robust protecting group for alcohols, stable under a wide range of acidic and basic conditions. This stability allows for numerous chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group. The benzyl ether in this compound masks the hydroxyl group at the 4-position, enabling selective reactions at the ketone or the ester functionality. The removal of the benzyl group is typically achieved under mild, reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C), which are generally compatible with many other functional groups.
On the other hand, the tert-butyl ester serves as a protecting group for the carboxylic acid. Its considerable steric bulk, provided by the tert-butyl group, effectively shields the ester carbonyl from nucleophilic attack, rendering it resistant to hydrolysis under basic conditions that would typically cleave simpler esters like methyl or ethyl esters. nih.gov This orthogonality in deprotection strategies is a key advantage. The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) without affecting the benzyl ether.
Stereochemical Control and Asymmetric Catalysis
Enantioselective Transformations of β-Keto Esters
Enantioselective transformations of β-keto esters are a powerful tool for the synthesis of chiral building blocks. These reactions involve the use of chiral catalysts to control the formation of one enantiomer over the other.
Another approach involves the use of chiral metal complexes. For example, a chiral N,N'-dioxide-scandium trifluoromethanesulfonate (B1224126) complex has been shown to catalyze the enantioselective Michael addition of β-keto esters to methyl vinyl ketone, yielding adducts with up to 80% enantiomeric excess (ee). researchgate.netresearchgate.net The design of the chiral ligand is crucial in creating a chiral environment around the metal center, which in turn controls the facial selectivity of the attack on the enolate.
Merging asymmetric Michael additions with a crystallization-induced diastereomer transformation (CIDT) has also been shown to be an effective strategy for achieving high diastereo- and enantioselectivity with β-keto esters. nih.gov
Table 1: Examples of Asymmetric Michael Additions of β-Keto Esters
| Donor (β-Keto Ester) | Acceptor | Catalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | Chiral Polymer Catalyst P4 | 99% | researchgate.net |
| Various β-Keto Esters | Methyl Vinyl Ketone | Chiral N,N'-dioxide-Scandium Trifluoromethanesulfonate | up to 80% | researchgate.netresearchgate.net |
The asymmetric hydrogenation of the keto group in β-keto esters is a highly efficient method for producing chiral β-hydroxy esters, which are valuable synthetic intermediates. Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are among the most effective catalysts for this transformation. rsc.orgscispace.com The enantioselectivity of these reactions is often excellent, with ee values frequently exceeding 99%. rsc.org The solvent can play a crucial role, with alcohols like methanol (B129727) or ethanol (B145695) often leading to higher activity and enantioselectivity. researchgate.net
The structure of the β-keto ester, including the nature of the ester group, can influence the reaction's efficiency. For instance, the hydrogenation of ethyl 4-benzyloxyacetoacetate has been studied, suggesting that the benzyloxy group is well-tolerated in these reactions. researchgate.net The bulky tert-butyl group in tert-butyl 4-(benzyloxy)-3-oxobutanoate could sterically influence the approach of the substrate to the catalyst's active site, potentially affecting both reactivity and selectivity. nih.gov
Iridium catalysts with chiral P,N,N-ligands have also been developed for the asymmetric hydrogenation of β-keto esters, providing good to excellent enantioselectivities. researchgate.net Furthermore, a pH-independent asymmetric transfer hydrogenation of β-keto esters in water has been reported, offering a green and practical alternative. organic-chemistry.org
Table 2: Catalyst Systems for Asymmetric Hydrogenation of β-Keto Esters
| β-Keto Ester Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Various β-Keto Esters | Ru(II)-TangPhos | 94.2–99.8% | msu.edu |
| Ethyl Acetoacetate (B1235776) | Polar phosphonic acid-derived Ru-BINAP in RTILs | up to 99.3% | rsc.org |
| Various β-Keto Esters | Ir-catalyst with chiral ferrocenyl P,N,N-ligands | up to 95% | researchgate.net |
The introduction of fluorine into organic molecules can significantly alter their biological properties. The asymmetric fluorination of β-keto esters provides access to chiral α-fluoro-β-keto esters, which are valuable building blocks. This can be achieved using chiral phase-transfer catalysts or chiral metal complexes. mdpi.comacs.org
Chiral bifunctional phase-transfer catalysts with a binaphthyl core have been successfully used for the asymmetric fluorination of cyclic β-keto esters with high enantioselectivities. acs.org For acyclic β-keto esters, chiral metal complexes have shown promise. For example, a copper(II) complex with a chiral spirooxazoline ligand (SPYMOX) has been used for the asymmetric fluorination of β-keto esters. acs.org The steric and electronic properties of the ester group can influence the efficiency of these reactions. It has been noted that a bulky ester substituent is often essential for achieving high selectivity in related halogenations. acs.org This suggests that the tert-butyl group in this compound could be advantageous for achieving high enantioselectivity in asymmetric fluorination.
Table 3: Catalytic Systems for Asymmetric Fluorination of β-Keto Esters
| Substrate Type | Catalyst Type | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cyclic β-Keto Esters | Chiral Bifunctional Phase-Transfer Catalysts | Electrophilic | High | acs.org |
| β-Keto Esters | SPYMOX/Cu(OTf)₂ | NCS (for chlorination) | up to 78% (for chlorination) | acs.org |
Chiral Auxiliary Approaches
An alternative strategy to asymmetric catalysis for controlling stereochemistry is the use of a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.
For β-keto esters, a chiral auxiliary can be incorporated into the ester group or attached to the α-position. For instance, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary in the diastereoselective α-alkylation of amides derived from β-keto acids. nih.gov Similarly, carbohydrate-derived auxiliaries have been employed for diastereoselective α-alkylations of esters. thieme-connect.com The bulky and stereochemically defined structure of the auxiliary shields one face of the enolate, leading to a highly diastereoselective reaction. While this approach requires stoichiometric amounts of the chiral auxiliary, it can be a powerful tool for achieving high stereoselectivity. nih.gov The application of a chiral auxiliary to this compound would likely involve modification of the ester or reaction at the α-position after attachment of the auxiliary.
Catalyst Design and Ligand Effects
The success of asymmetric catalysis hinges on the rational design of chiral catalysts and ligands. msu.edu For the transformation of β-keto esters, the ligand plays a critical role in creating a well-defined chiral pocket around the metal center. This pocket dictates the binding geometry of the substrate and controls the facial selectivity of the reaction.
In the asymmetric hydrogenation of β-keto esters with Ru-BINAP catalysts, for example, the bite angle and the electronic properties of the phosphine ligand are crucial for high enantioselectivity. researchgate.net The development of electron-donating bis(trialkylphosphine) ligands like TangPhos has led to highly versatile and efficient Ru(II) catalysts for the asymmetric hydrogenation of a broad range of β-keto esters. msu.edu
Similarly, in Michael additions catalyzed by chiral scandium complexes, the structure of the N,N'-dioxide ligand is paramount for achieving high enantioselectivity. researchgate.netresearchgate.net The linker between the two oxide moieties can be tuned to optimize the catalyst's steric and electronic properties for a given substrate. msu.edu The design of bifunctional catalysts, which possess both a Lewis acidic site to activate the substrate and a Brønsted basic site to generate the nucleophile, is another powerful strategy in asymmetric catalysis.
Diastereoselective Reactions
When a molecule already contains a stereocenter, the formation of a new stereocenter can lead to diastereomers. Diastereoselective reactions aim to control the formation of one diastereomer over the other. For a substrate like this compound, if a chiral center is introduced at the α-position, subsequent reduction of the ketone will lead to diastereomeric β-hydroxy esters.
The diastereoselective reduction of β-keto esters can be achieved using various reducing agents, and the outcome is often governed by Felkin-Anh or chelation-controlled models. For example, the reduction of α-substituted β-keto esters with certain boron or aluminum-based reducing agents can lead to high diastereoselectivity. nih.gov The choice of reducing agent and reaction conditions can often be tuned to favor either the syn or anti diastereomer. For instance, chelation control with reagents like zinc borohydride (B1222165) often favors the syn product, while non-chelating reagents under Felkin-Anh control tend to produce the anti product.
The use of chiral auxiliaries can also be a powerful tool for diastereoselective reactions. As mentioned earlier, attaching a chiral auxiliary to the β-keto ester can direct subsequent transformations, such as alkylations or reductions, to proceed with high diastereoselectivity. nih.govthieme-connect.com
Computational Chemistry and Theoretical Studies
Mechanistic Pathways and Transition State Analysis
The reactivity of tert-butyl 4-(benzyloxy)-3-oxobutanoate is largely dictated by the presence of the β-keto ester moiety. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping out the mechanistic pathways of its reactions.
A fundamental reaction of β-keto esters is their participation in C-C bond formation via enolate intermediates. The acidity of the α-proton (at the C2 position) is enhanced by the two flanking carbonyl groups, facilitating its abstraction by a base. DFT calculations can model this deprotonation step, determining the structure and stability of the resulting enolate. The enolate of this compound would be a key intermediate in reactions such as alkylations and aldol (B89426) condensations.
Another significant mechanistic pathway for β-keto esters is decarboxylation, which typically occurs after hydrolysis of the ester to the corresponding β-keto acid. acs.org While the tert-butyl ester is generally stable, under acidic or certain enzymatic conditions, it can be cleaved. The subsequent β-keto acid can then undergo decarboxylation through a cyclic transition state. nih.gov Transition state analysis using computational methods can calculate the activation energy for this process, providing a quantitative measure of the reaction barrier. acs.org The presence of the benzyloxy group is not expected to directly participate in the common electronic reorganization of these fundamental reactions but may exert steric or electronic influences on the transition states.
Table 1: Representative Calculated Parameters for a Generic β-Keto Ester Reaction Intermediate (Note: This table is illustrative and based on typical values for β-keto esters, as specific data for this compound is not readily available.)
| Intermediate/Transition State | Method | Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |
| Enolate Intermediate | DFT (B3LYP) | 6-31G(d) | -15.2 | O-C-C-C Dihedral Angle |
| Alkylation Transition State | DFT (B3LYP) | 6-31G(d) | +12.5 | Forming C-C Bond Length |
| Decarboxylation Transition State | DFT (M06-2X) | 6-311+G(d,p) | +25.8 | Breaking C-C Bond Length |
Reactivity Predictions and Molecular Orbital Analysis
The reactivity of this compound can be predicted using molecular orbital theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
For a β-keto ester, the HOMO is typically associated with the enolate form, highlighting the nucleophilic character of the α-carbon. Conversely, the LUMO is generally centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack. Computational software can calculate the energies of these orbitals and visualize their distribution across the molecule. nih.gov
Reactivity indices derived from conceptual DFT, such as global electrophilicity and local electrophilic sites, can further refine these predictions. nih.gov For this compound, the two carbonyl carbons (at C1 and C3) are the primary electrophilic centers. The relative reactivity of these sites can be computationally determined, which is crucial for understanding the chemoselectivity of its reactions. nih.gov
Table 2: Illustrative Molecular Orbital Properties for a β-Keto Ester (Note: This table is illustrative and based on typical values for β-keto esters, as specific data for this compound is not readily available.)
| Property | Value (eV) | Implication |
| HOMO Energy | -9.8 | Nucleophilicity (electron-donating capacity) |
| LUMO Energy | -1.2 | Electrophilicity (electron-accepting capacity) |
| HOMO-LUMO Gap | 8.6 | Chemical Reactivity and Stability |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a computational technique predominantly used in drug discovery to correlate the chemical structure of a compound with its biological activity. While specific SAR studies involving this compound are not prominent, the principles of SAR can be applied to understand how structural modifications would affect its potential biological activity.
If this molecule were considered a scaffold for a series of potential enzyme inhibitors, for instance, SAR studies would involve systematically modifying its structure and computationally predicting the effect on binding affinity. Key structural features of this compound that could be varied include:
The tert-butyl group : Replacing it with other alkyl or aryl groups would alter the steric bulk and lipophilicity.
The benzyloxy group : Substitution on the phenyl ring or replacement with other ether-linked moieties would modulate electronic and steric properties.
The keto-methylene linker : Altering its length or rigidity could impact the spatial orientation of the key functional groups.
Quantitative Structure-Activity Relationship (QSAR) models, which are a statistical extension of SAR, can be developed to create mathematical equations that predict the activity of new analogues before their synthesis.
ADME and Molecular Docking Studies in Drug Design
In the context of drug design, computational methods are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. For this compound, various in silico tools can estimate parameters like lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial for assessing the druglikeness of a compound. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This allows for the visualization of interactions at the atomic level and the estimation of binding affinity. If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking could be used to:
Predict its binding mode within the enzyme's active site.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and amino acid residues.
Estimate the binding energy, providing a measure of the strength of the interaction.
For example, the carbonyl groups and the ether oxygen of the benzyloxy group could act as hydrogen bond acceptors, while the phenyl and tert-butyl groups could engage in hydrophobic interactions. nih.gov
Table 3: Predicted ADME Properties and Docking Score for a Hypothetical β-Keto Ester Drug Candidate (Note: This table is illustrative and based on typical parameters evaluated in computational drug design.)
| Parameter | Predicted Value | Significance |
| LogP (Lipophilicity) | 2.5 | Influences absorption and distribution |
| Aqueous Solubility | -3.1 (log mol/L) | Affects bioavailability |
| Human Intestinal Absorption | High | Prediction of oral bioavailability |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |
| Docking Score (vs. Target X) | -8.2 kcal/mol | Estimated binding affinity |
Analytical Methodologies in Research on Tert Butyl 4 Benzyloxy 3 Oxobutanoate
Spectroscopic Characterization for Structural Elucidation
The definitive identification and structural confirmation of tert-butyl 4-(benzyloxy)-3-oxobutanoate and its analogs rely heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process.
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for elucidating the molecular structure. In a typical ¹H NMR spectrum of a closely related compound, ethyl 4-(benzyloxy)-3-oxobutanoate, specific chemical shifts and splitting patterns confirm the presence of all constituent protons. chemicalbook.com For instance, signals corresponding to the aromatic protons of the benzyl (B1604629) group appear as a multiplet, while the benzylic methylene (B1212753) protons present as a singlet. chemicalbook.com The methylene and methyl protons of the ethyl ester group show characteristic quartet and triplet patterns, respectively. chemicalbook.com The active methylene protons adjacent to the keto and ester groups also yield distinct signals. chemicalbook.com
Deuterated solvents such as chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and acetone-d₆ are commonly used for sample preparation. illinois.edu The choice of solvent can slightly influence the chemical shifts of protons, particularly those capable of hydrogen bonding. illinois.edu
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of a β-keto ester like this compound is characterized by strong absorption bands indicating the presence of carbonyl (C=O) groups. Typically, two distinct C=O stretching frequencies are observed: one for the ketone (around 1720-1740 cm⁻¹) and another for the ester (around 1735-1750 cm⁻¹). The presence of the ether linkage (C-O-C) and the aromatic ring is also confirmed by specific bands in the fingerprint region of the spectrum. nist.gov
Mass Spectrometry (MS) Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using techniques like Electron Ionization (EI), the molecule is fragmented in a predictable manner. For related keto esters, common fragmentation patterns include the loss of the tert-butoxy (B1229062) group or the entire ester moiety, providing evidence that corroborates the proposed structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact molecular formula from the precise mass-to-charge ratio (m/z) of the molecular ion. unimi.it
Interactive Table 1: Representative Spectroscopic Data for a Related β-Keto Ester (Note: Data is for the analogous compound ethyl 4-(benzyloxy)-3-oxobutanoate)
| Technique | Feature | Observed Signal (Description) | Reference |
| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.39-7.29 (multiplet, 5H) | chemicalbook.com |
| Benzylic Protons (OCH₂Ph) | δ 4.59 (singlet, 2H) | chemicalbook.com | |
| Ester Methylene (OCH₂CH₃) | δ 4.17-4.24 (quartet, 2H) | chemicalbook.com | |
| Keto Methylene (COCH₂CO) | δ 3.53 (singlet, 2H) | chemicalbook.com | |
| Ester Methyl (OCH₂CH₃) | δ 1.31-1.22 (triplet, 3H) | chemicalbook.com | |
| IR | Ketone C=O Stretch | ~1725 cm⁻¹ | Inferred |
| Ester C=O Stretch | ~1745 cm⁻¹ | Inferred | |
| MS (EI) | Fragmentation | Loss of alkoxy and ester groups |
Chromatographic Techniques for Purity and Isomer Separation
Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and stereoisomers.
Thin-Layer and Column Chromatography For routine purity checks and preparative purification, thin-layer chromatography (TLC) and column chromatography are widely used. chemicalbook.com A common mobile phase for these separations is a mixture of petroleum ether and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation on a silica (B1680970) gel stationary phase. chemicalbook.comunimi.it
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful tool for the quantitative analysis of purity and the separation of isomers. Reversed-phase HPLC, using columns like C18, is frequently employed. sielc.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com Detection is often performed using a UV detector, as the benzyl group provides a strong chromophore. sielc.com
For the separation of enantiomers, which is critical when the compound is used in stereoselective synthesis, chiral HPLC is the method of choice. Specialized chiral stationary phases (CSPs), such as those based on ovomucoid or derivatized cellulose (B213188) (e.g., Chiralpak columns), can resolve the enantiomers of β-keto esters and their derivatives. nih.govfarmaciajournal.com For example, a Chiralpak AY-H column has been successfully used to separate the stereoisomers of a similar compound, allowing for the determination of enantiomeric excess in biotransformation processes. nih.gov
Gas Chromatography (GC) Gas chromatography, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), is suitable for analyzing the purity of this compound, provided it is thermally stable. hzdr.deresearchgate.net The technique is highly sensitive and can detect volatile impurities. hzdr.de The selection of the column, such as a low-polarity Rxi-5ms, is critical for achieving good resolution of the components in the mixture. hzdr.de GC-FID methods have demonstrated excellent linearity for quantitative analysis of related compounds. researchgate.net
Interactive Table 2: Chromatographic Methods and Applications
| Technique | Stationary Phase | Mobile Phase / Conditions | Application | Reference |
| TLC | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 5:1) | Reaction monitoring, Purity check | chemicalbook.com |
| Column | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) | Preparative purification | chemicalbook.comunimi.it |
| HPLC | Newcrom R1 (Reversed-Phase) | Acetonitrile / H₂SO₄ Buffer | Purity analysis of related compounds | sielc.com |
| Chiral HPLC | Chiralpak AY-H | Not specified | Enantiomeric separation | nih.gov |
| Chiral HPLC | Ultron ES OVM | Acetonitrile / KH₂PO₄ Buffer | Enantiomeric separation | farmaciajournal.com |
| GC-MS | Rxi-5ms | Temperature gradient | Purity analysis, Byproduct identification | hzdr.de |
High-Throughput Screening (HTS) Methodologies for Enzymatic Reactions
The role of β-keto esters like this compound as substrates in enzymatic reactions, particularly asymmetric reductions to form chiral hydroxy esters, has driven the development of HTS methods. These assays are crucial for discovering new enzymes and engineering existing ones for improved activity and stereoselectivity. nih.gov
The core principle of an HTS assay involves detecting the consumption of the substrate or the formation of the product in a rapid and automated fashion. nih.gov For enzymatic reactions involving this compound, several approaches are possible:
Chromatography-Based Screening: An HPLC-based method, especially using chiral columns, can be adapted for screening. nih.gov While powerful for resolving stereoisomers, its throughput is lower than spectroscopic methods. However, it is invaluable for screening smaller libraries of biocatalysts to determine both conversion and enantioselectivity. nih.gov
Spectroscopic Assays: Many HTS assays rely on a change in a spectroscopic signal (e.g., fluorescence or absorbance). nih.gov In the reduction of a keto group, the consumption of the cofactor NADPH or NADH can be monitored by the decrease in absorbance at 340 nm. This coupled enzyme assay can be used to screen for active reductase enzymes. beilstein-institut.de
Droplet-Based Microfluidics: This advanced HTS platform allows for millions of individual enzymatic reactions to be performed in picoliter-volume droplets. researchgate.net Yeast or bacterial cells expressing a library of enzyme variants can be encapsulated with the substrate. The product formation is typically linked to a fluorescent signal, enabling ultra-high-throughput sorting of the most active enzyme variants. researchgate.net
Acyl-cLIP (Acylation-Coupled Lipophilic Induction of Polarization): This is a fluorescence polarization-based HTS assay developed for acyltransferase enzymes. nih.govresearchgate.net While not directly applicable to a reduction reaction, it exemplifies the type of innovative HTS method developed for enzyme screening, where the enzymatic modification of a substrate leads to a detectable change in its physical properties. researchgate.net
Advanced Techniques for Reaction Monitoring and Process Optimization
To ensure efficient, safe, and scalable synthesis of this compound, advanced analytical techniques are employed for real-time reaction monitoring and process optimization.
In-situ Reaction Monitoring Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for real-time tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic IR absorption bands. This provides immediate insight into reaction kinetics and mechanism, enabling precise control over the process. mdpi.com
Reaction Calorimetry Reaction calorimeters (e.g., RC1e or EasyMax) are used to measure the heat flow of a chemical reaction in real-time. mdpi.com This is critical for assessing the thermal hazards of a process, determining key thermodynamic data, and ensuring safe scale-up. By monitoring the heat release, operators can optimize parameters like dosing rates and temperature to maintain control over the reaction. mdpi.com
Process Optimization using Design of Experiments (DoE) To systematically optimize the synthesis, a Design of Experiments (DoE) approach, such as a Box-Behnken design, can be implemented. mdpi.com This statistical method allows for the efficient investigation of the effects of multiple variables (e.g., temperature, reaction time, reagent concentration) on the reaction yield and purity. mdpi.com The analytical data for yield and purity, typically obtained from GC or HPLC analysis, are used to build a predictive model that identifies the optimal reaction conditions. mdpi.com For example, in the synthesis of a related compound, this approach led to an optimized yield of 88.93% under specific conditions of temperature, feeding time, and concentration. mdpi.com
Future Perspectives and Emerging Research Areas
Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. The ketone functionality within tert-butyl 4-(benzyloxy)-3-oxobutanoate presents a key target for enantioselective reduction to the corresponding chiral β-hydroxy ester, a valuable synthon for many complex molecules. Future research is focused on the development of novel catalytic systems that can achieve this transformation with high efficiency and stereoselectivity.
One promising avenue is the continued development of transition metal catalysts. Ruthenium- and iridium-based catalysts, in particular, have shown significant promise in the asymmetric hydrogenation of β-keto esters. Future work will likely involve the design of new chiral ligands that can enhance the enantioselectivity of these metal centers. The goal is to create catalysts that are not only highly selective but also robust, requiring low catalyst loadings and operating under mild reaction conditions.
Another area of intense research is organocatalysis, which avoids the use of metals and relies on small organic molecules to catalyze reactions. Chiral phosphoric acids and amines are being explored for their ability to promote the enantioselective reduction of β-keto esters. The development of more sophisticated organocatalysts could offer a greener and more cost-effective alternative to metal-based systems.
A key challenge in this field is the precise control of stereochemistry. Researchers are investigating the impact of catalyst structure, solvent effects, and reaction parameters on the enantiomeric excess of the product. The insights gained from these studies will be crucial for designing the next generation of catalysts for the enantioselective transformation of this compound and related compounds.
Application in Supramolecular Chemistry and Materials Science
The unique molecular architecture of this compound also lends itself to applications in the burgeoning fields of supramolecular chemistry and materials science. The interplay of its functional groups—the ester, the ketone, and the aromatic benzyloxy group—offers opportunities for the design of novel self-assembling systems and functional materials.
In supramolecular chemistry, the focus is on the non-covalent interactions between molecules. The β-keto ester moiety of this compound can participate in hydrogen bonding and metal coordination, potentially leading to the formation of well-ordered supramolecular structures such as gels and liquid crystals. The benzyloxy group can engage in π-π stacking interactions, further directing the self-assembly process. Future research may explore the use of this compound or its derivatives as building blocks for creating "smart" materials that respond to external stimuli like light, heat, or chemical signals.
In materials science, there is growing interest in developing new polymers with tailored properties. The benzyloxy group in this compound can be a precursor to a reactive hydroxyl group after debenzylation. This functionality could allow for its incorporation into polyester chains through copolymerization with other monomers like lactide or caprolactone. Such copolymers could exhibit enhanced biodegradability and biocompatibility, making them attractive for biomedical applications such as drug delivery vehicles and tissue engineering scaffolds mdpi.comnih.gov. The introduction of the benzyloxy group as a pendant functionality in polymers opens up possibilities for further chemical modification to create materials with specific functions nih.gov. For instance, benzyl (B1604629) methacrylate, a structurally related monomer, has been used to create oil-absorbing resins with improved properties royalsocietypublishing.org.
Advanced Biocatalytic Strategies
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. For this compound, biocatalytic strategies are particularly promising for achieving highly enantioselective reductions of the ketone group.
A significant area of research involves the use of oxidoreductase enzymes, such as ketoreductases, to produce chiral β-hydroxy esters with exceptional enantiomeric purity. Scientists are actively screening microbial sources for novel enzymes with high activity and selectivity towards β-keto esters. Furthermore, protein engineering techniques are being employed to tailor the properties of existing enzymes, enhancing their stability, substrate scope, and stereoselectivity.
Whole-cell biotransformations, which utilize intact microorganisms, are also being explored. This approach can be more cost-effective as it eliminates the need for enzyme purification. Future research will focus on optimizing reaction conditions and developing robust microbial strains for the efficient conversion of this compound.
The integration of enzymatic steps into multi-step synthetic pathways is another key trend. Chemoenzymatic synthesis, which combines the best of both chemical and biological catalysis, can provide elegant and efficient routes to complex molecules. For instance, an enzymatic reduction could be followed by a chemical cyclization to produce a chiral lactone.
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis and transformation of this compound is a promising area for future development.
Flow chemistry, where reactions are carried out in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and reduced reaction times compared to traditional batch processes. For the synthesis of β-keto esters, flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates.
Automated synthesis platforms, which combine robotics and software to perform multi-step syntheses, can accelerate the discovery and optimization of new reaction pathways. By integrating flow reactors with automated purification and analysis systems, researchers can rapidly screen different catalysts and reaction conditions for the transformation of this compound. This high-throughput approach can significantly shorten the development timeline for new synthetic methods.
The future of chemical synthesis lies in the seamless integration of these advanced technologies. The development of fully automated, continuous-flow processes for the production of valuable intermediates like chiral β-hydroxy esters from this compound will be a major focus of future research.
Exploration of New Biological Targets and Medicinal Applications
The structural motifs present in this compound make it an attractive starting point for the synthesis of novel bioactive molecules. The β-keto ester functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.
One area of exploration is the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. The condensation of β-keto esters with various dinucleophiles can lead to the formation of a wide range of heterocyclic scaffolds, such as pyrimidines, pyrazoles, and benzodiazepines. By carefully selecting the reaction partners, medicinal chemists can generate libraries of novel compounds for screening against various biological targets.
Furthermore, the chiral β-hydroxy ester derived from this compound is a key building block for the synthesis of several important classes of therapeutic agents. For example, it can be a precursor to chiral amino acids, β-lactams (a core component of many antibiotics), and statins (cholesterol-lowering drugs). Research is ongoing to develop efficient synthetic routes to these and other medicinally relevant molecules using this compound as a starting material.
Recent studies have highlighted the potential of various benzotriazole derivatives in antiviral drug discovery, with some compounds showing activity against viruses like Coxsackievirus B5 nih.govresearchgate.netopenmedicinalchemistryjournal.comnih.gov. The versatile reactivity of β-keto esters could be leveraged to synthesize novel benzotriazole-containing molecules with potential antiviral properties. The exploration of new biological targets for derivatives of this compound is an active area of research, with the ultimate goal of developing new therapies for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 4-(benzyloxy)-3-oxobutanoate?
- Methodology : A typical synthesis involves alkylation of the precursor acid (e.g., 3-oxobutanoic acid derivative) with benzyl bromide under basic conditions. For example, sodium carbonate in DMF is used to deprotonate the hydroxyl group, followed by benzylation. Purification is achieved via silica gel chromatography using hexane:ethyl acetate gradients .
- Key Considerations : Stoichiometric excess of benzyl bromide (1.2–1.5 eq) ensures complete conversion, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How is tert-butyl 4-(benzyloxy)-3-oxobutanoate characterized in academic research?
- Analytical Techniques :
- LC-MS : Confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 520 for structurally similar esters) .
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 1.45 (s, tert-butyl), δ 4.55 (s, benzyl CH₂), δ 5.10 (s, benzyl aromatic protons) .
- Exact Mass Analysis : High-resolution MS validates empirical formulas (e.g., C₁₆H₂₀O₄ requires 276.1312 g/mol) .
Q. What purification methods are effective for isolating tert-butyl 4-(benzyloxy)-3-oxobutanoate?
- Chromatography : Silica gel chromatography with hexane:ethyl acetate (4:1 to 1:1 gradients) is standard. For polar byproducts, reverse-phase HPLC with water:acetonitrile (0.1% TFA) improves resolution .
- Crystallization : Limited utility due to the compound’s oily consistency; lyophilization is preferred for solid derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for tert-butyl 4-(benzyloxy)-3-oxobutanoate synthesis?
- Critical Parameters :
- Temperature : Reactions at 0–25°C minimize side reactions (e.g., ester hydrolysis) .
- Catalysis : Addition of catalytic DMAP (0.1 eq) accelerates benzylation .
- Yield Data :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Na₂CO₃, DMF, 25°C | 78 | >95 | |
| K₂CO₃, THF, 0°C | 65 | 90 |
Q. What stability challenges arise with tert-butyl esters, and how are they mitigated?
- Instability Factors :
- Hydrolysis under acidic/alkaline conditions.
- Thermal decomposition above 40°C .
- Mitigation Strategies :
- Storage at –20°C under argon.
- Use of stabilizers (e.g., BHT at 0.01% w/w) in solution phases .
Q. How do researchers resolve contradictions in reactivity data during coupling reactions?
- Case Study : Discrepancies in amide bond formation yields (30–85%) are linked to moisture sensitivity. Solutions include:
- Rigorous drying of solvents (molecular sieves).
- Comparative screening of coupling agents (e.g., HATU vs. EDCI) .
- Analytical Validation : Real-time monitoring via TLC or inline IR spectroscopy identifies intermediate degradation .
Data Contradiction Analysis
Q. Why do reported melting points vary for tert-butyl ester derivatives?
- Root Cause : Polymorphism or residual solvent retention (e.g., ethyl acetate in crystallized products).
- Resolution :
- Differential Scanning Calorimetry (DSC) to assess purity.
- Sublimation under vacuum (<0.1 mmHg) to isolate anhydrous forms .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
